molecular formula C14H20N2 B8671677 8-Phenyloctahydroindolizin-8-amine CAS No. 1363405-30-4

8-Phenyloctahydroindolizin-8-amine

Cat. No.: B8671677
CAS No.: 1363405-30-4
M. Wt: 216.32 g/mol
InChI Key: ROECKPIOTAYTTF-UHFFFAOYSA-N
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Description

8-Phenyloctahydroindolizin-8-amine is a bicyclic amine derivative characterized by an indolizine core fused with a phenyl-substituted octahydro structure. This compound is synthesized via hydroamination reactions involving allylic imines or amines, as described in . The synthesis typically employs pyrrolidine as a nucleophilic catalyst, followed by reduction with NaBH₄ and purification via silica gel chromatography, yielding a 76% isolated product . Structural confirmation is achieved through ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Properties

CAS No.

1363405-30-4

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

8-phenyl-2,3,5,6,7,8a-hexahydro-1H-indolizin-8-amine

InChI

InChI=1S/C14H20N2/c15-14(12-6-2-1-3-7-12)9-5-11-16-10-4-8-13(14)16/h1-3,6-7,13H,4-5,8-11,15H2

InChI Key

ROECKPIOTAYTTF-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCCN2C1)(C3=CC=CC=C3)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and analytical distinctions between 8-Phenyloctahydroindolizin-8-amine and related compounds:

Compound Structural Features Synthetic Method Yield Characterization Techniques Applications/Notes
This compound Bicyclic indolizine core with phenyl substituent at C8; fully saturated backbone. Hydroamination of allylic imines, NaBH₄ reduction, silica gel purification. 76% ¹H/¹³C NMR, HRMS Model for alkaloid stereochemistry; potential CNS activity due to amine functionality .
2-(Azetidin-1-yl)-N-(4-methoxybenzyl)propan-1-amine (Compound 9) Azetidine ring with 4-methoxybenzyl group; linear propane backbone. Rhodium-catalyzed hydroamination with azetidine and CH₃CN solvent. ~70%* NMR, HRMS (not explicitly reported) Demonstrates catalytic versatility; azetidine enhances ring strain and reactivity .
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic dione core with benzothiazole and dimethylaminophenyl groups. Condensation of 2-Oxa-spiro[3.4]octane-1,3-dione with benzothiazole-derived amines. ~60% Melting point, elemental analysis, IR Photophysical applications (e.g., fluorescence probes) due to benzothiazole moiety .

*Yield estimated based on analogous procedures in .

Key Research Findings

Reactivity and Stability

  • This compound exhibits enhanced stability compared to azetidine-containing analogs (e.g., Compound 9) due to its rigid bicyclic framework, which reduces ring-opening side reactions .
  • The spirocyclic dione derivatives () display lower thermal stability (evidenced by broad melting points) but superior UV-Vis absorption due to extended conjugation in benzothiazole systems .

Catalytic Requirements

  • Rhodium catalysts (e.g., [(DPEphos)Rh(COD)]BF₄) are critical for synthesizing azetidine-based amines (Compound 9), whereas this compound requires only pyrrolidine as a Brønsted base .

Functional Group Impact

  • The phenyl group in this compound contributes to π-π stacking interactions in crystallization, whereas the dimethylaminophenyl group in spirocyclic diones enhances electron-donating capacity for optoelectronic applications .

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